molecular formula C12H5F6NO2S B14931690 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

Cat. No.: B14931690
M. Wt: 341.23 g/mol
InChI Key: UCPQWIJRZIFRAN-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3,5,6-tetrafluoroaniline under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity through competitive binding or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
  • 2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
  • 2,2-Difluoro-1-(2,3,5,6-tetrafluorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide is unique due to the presence of both difluoro and tetrafluorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C12H5F6NO2S

Molecular Weight

341.23 g/mol

IUPAC Name

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H5F6NO2S/c13-5-1-2-6(14)9(3-5)22(20,21)19-12-10(17)7(15)4-8(16)11(12)18/h1-4,19H

InChI Key

UCPQWIJRZIFRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)F

Origin of Product

United States

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